3-(2-CHLOROPHENYL)-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE
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Overview
Description
3-(2-CHLOROPHENYL)-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the quinazolinone family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-CHLOROPHENYL)-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones.
Substitution Reactions: Introduction of the 2-chlorophenyl and 4-methoxyphenyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions might be used to modify the quinazolinone core or the phenyl groups.
Substitution: Various substitution reactions can introduce different functional groups to the compound, altering its properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone N-oxides, while reduction could produce dihydroquinazolinone derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2-CHLOROPHENYL)-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE would depend on its specific biological target. Generally, quinazolinone derivatives can interact with various enzymes and receptors, modulating their activity. This might involve binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar core structures but different substituents.
Phenyl Substituted Quinazolines: Compounds with phenyl groups attached to the quinazoline core.
Uniqueness
The unique combination of the 2-chlorophenyl and 4-methoxyphenyl groups, along with the ethenyl linkage, might confer specific biological activities or chemical properties that distinguish it from other quinazolinone derivatives.
Properties
IUPAC Name |
3-(2-chlorophenyl)-2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O2/c1-28-17-13-10-16(11-14-17)12-15-22-25-20-8-4-2-6-18(20)23(27)26(22)21-9-5-3-7-19(21)24/h2-15H,1H3/b15-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXYIBJGIXJCLK-NTCAYCPXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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